molecular formula C18H26N2O5S B2624507 N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide CAS No. 1448126-57-5

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2624507
CAS No.: 1448126-57-5
M. Wt: 382.48
InChI Key: ADDURBCLIRYPKI-UHFFFAOYSA-N
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Description

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro[5.5]undecane core, a sulfonyl group, and a propionamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart rigidity and specific stereochemical features to target molecules .

Biology and Medicine

In biological and medicinal research, N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development .

Industry

Industrially, this compound could be used in the development of new materials with specific mechanical or chemical properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core can provide a rigid scaffold that enhances binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is unique due to its combination of a spirocyclic core, a sulfonyl group, and a propionamide moiety. This combination can provide distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-17(21)19-15-5-6-16(14(2)13-15)26(22,23)20-9-7-18(8-10-20)24-11-4-12-25-18/h5-6,13H,3-4,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDURBCLIRYPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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